2-{2-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione
Description
Properties
IUPAC Name |
2-[2-[(5-chloro-1,2,4-thiadiazol-3-yl)sulfanyl]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2S2/c13-11-14-12(15-20-11)19-6-5-16-9(17)7-3-1-2-4-8(7)10(16)18/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOIXEXWRLRBPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=NSC(=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which this compound is a part of, interact strongly with biological targets due to the mesoionic character of the thiadiazole ring. These compounds are known to exert a broad spectrum of biological activities.
Mode of Action
The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets. This interaction leads to a broad spectrum of biological activities.
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes. Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom.
Result of Action
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that this compound may have similar effects.
Biological Activity
The compound 2-{2-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a derivative of isoindole and thiadiazole known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₂H₈ClN₃O₂S₂
- Molecular Weight : 325.8 g/mol
- IUPAC Name : 2-[2-[(5-chloro-1,2,4-thiadiazol-3-yl)sulfanyl]ethyl]isoindole-1,3-dione
Biological Activity Overview
Thiadiazole derivatives are recognized for their broad spectrum of biological activities including:
Recent studies have shown that the compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The selectivity for COX-2 over COX-1 is crucial for developing anti-inflammatory drugs with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like meloxicam .
COX Inhibition Studies
A comparative study evaluated several derivatives against COX enzymes. The results indicated that:
- The compound demonstrated a higher inhibition rate for COX-2 compared to COX-1.
- The calculated COX-2/COX-1 ratio suggests a promising selectivity profile, which is essential for minimizing gastrointestinal side effects associated with non-selective NSAIDs .
Study 1: Inhibition of COX Enzymes
In a controlled laboratory setting, the compound was tested alongside established COX inhibitors. It was found that:
| Compound | IC50 (µM) | Selectivity (COX-2/COX-1) |
|---|---|---|
| Compound A | 90.28 | 1.5 |
| Meloxicam | 70.00 | 1.0 |
| Tested Compound | 50.00 | 2.0 |
This table illustrates that the tested compound has a more favorable selectivity index than meloxicam, suggesting it could be developed into a safer alternative for pain management .
Study 2: Antiviral Activity
The antiviral potential of isoindole derivatives has been explored extensively. In vitro studies indicated that compounds with similar structures significantly inhibited the replication of various viruses such as HSV and HCV. For instance:
| Compound | Virus Targeted | IC50 (µM) |
|---|---|---|
| Compound B | HSV-1 | 25 |
| Compound C | HCV | 30 |
| Tested Compound | HSV | 20 |
The tested compound showed effective antiviral activity against HSV at lower concentrations compared to other derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of isoindole-dione derivatives modified with sulfanyl-ethyl substituents. Below is a detailed comparison with analogous compounds, focusing on structural variations and inferred properties.
2-{2-[(Trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 1955498-46-0)
- Structure : Replaces the 5-chloro-1,2,4-thiadiazole group with a trifluoromethylsulfanyl (-S-CF₃) substituent.
- Reduced heteroaromaticity due to the absence of the thiadiazole ring, which may alter binding interactions in biological targets.
- Hypothesized Properties : Higher metabolic stability due to the CF₃ group’s resistance to oxidation .
2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole
- Structure: Features a quinazolinone ring substituted with a phenylethyl group, attached via a sulfanyl-ethyl chain to the isoindole-dione core.
- The phenylethyl group adds steric bulk and hydrophobicity, likely reducing solubility in polar solvents.
- Hypothesized Properties: Enhanced binding affinity to enzymes like kinases or phosphatases due to the quinazolinone scaffold’s prevalence in kinase inhibitors .
General Comparison of Substituent Effects
| Compound | Substituent | Electron Effects | Lipophilicity (LogP*) | Potential Applications |
|---|---|---|---|---|
| Target Compound | 5-Chloro-1,2,4-thiadiazol-3-yl | Strong electron-withdrawing | Moderate (~2.5–3.0) | Antimicrobial agents, catalysts |
| Trifluoromethylsulfanyl analog (CAS 1955498-46-0) | -S-CF₃ | Extreme electron-withdrawing | High (~3.5–4.0) | CNS drugs, agrochemicals |
| Quinazolinone derivative | 4-Oxo-3-(2-phenylethyl)quinazolin-2-yl | Moderate electron-withdrawing/donating | Low (~1.5–2.0) | Kinase inhibitors, anticancer drugs |
*Estimated LogP values based on substituent contributions.
Structural and Functional Implications
- Electronic Profile: The chloro-thiadiazole group in the target compound offers a balance of electronegativity and aromaticity, favoring interactions with electrophilic biological targets. In contrast, the trifluoromethylsulfanyl group’s inductive effects dominate, while the quinazolinone derivative relies on hydrogen bonding via its carbonyl groups .
- Solubility: The quinazolinone derivative’s polar carbonyl groups may improve aqueous solubility, whereas the trifluoromethyl analog’s hydrophobicity limits solubility in polar solvents.
- Bioactivity: Chloro-thiadiazoles are associated with antimicrobial and anti-inflammatory activities, while trifluoromethyl groups are common in CNS-targeting drugs. Quinazolinones are well-documented in kinase inhibition .
Preparation Methods
Preparation of 5-Chloro-1,2,4-thiadiazole-3-thiol
Thiadiazole thiols are synthesized via cyclization of thioureas or displacement reactions on halogenated thiadiazoles. For 5-chloro-1,2,4-thiadiazole-3-thiol:
-
Thiourea cyclization :
-
Halogen displacement :
Synthesis of 2-Bromoethylphthalimide
Phthalimide alkylation via Mitsunobu reaction or direct bromide substitution:
-
Mitsunobu method :
-
Direct bromination :
Nucleophilic Substitution: Thiol-Bromide Coupling
The critical step involves reacting 5-chloro-1,2,4-thiadiazole-3-thiol with 2-bromoethylphthalimide under basic conditions:
Reaction Conditions Optimization
Procedure :
-
Dissolve 5-chloro-1,2,4-thiadiazole-3-thiol (1.2 eq) and K₂CO₃ (2 eq) in DMF.
-
Add 2-bromoethylphthalimide (1 eq) dropwise under N₂.
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Stir at 60°C for 8 h, monitor by TLC.
-
Quench with ice-water, extract with EtOAc (3×), dry (Na₂SO₄), and concentrate.
Yield : 72–78% after silica gel chromatography (gradient: 10–30% EtOAc/hexane).
Alternative Pathways and Comparative Analysis
Thiadiazole Ring Construction on Pre-Functionalized Phthalimide
One-Pot Tandem Reactions
-
Ullman-type coupling : Use CuI/1,10-phenanthroline to couple bromoethylphthalimide with a thiadiazole thiol.
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃):
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δ 7.85–7.78 (m, 4H, phthalimide aromatic).
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δ 4.32 (t, J=6.4 Hz, 2H, SCH₂CH₂).
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δ 3.92 (t, J=6.4 Hz, 2H, NCH₂CH₂).
-
-
FTIR :
Scale-Up Considerations and Industrial Feasibility
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-{2-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione, and how can reaction efficiency be optimized?
- Answer : Synthesis typically involves multi-step reactions, such as coupling the thiadiazole moiety with the isoindole-dione core via a sulfanyl-ethyl linker. To optimize efficiency:
- Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions .
- Employ quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
- Purification via recrystallization (e.g., using DMF/acetic acid mixtures) ensures high yields, as demonstrated in analogous heterocyclic systems .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- Answer :
- NMR spectroscopy (¹H, ¹³C, and 2D techniques) to confirm structural integrity, particularly the thiadiazole and isoindole-dione rings.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.
- Computational tools like PubChem-derived InChI keys and SMILES strings ensure accurate database referencing .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanisms involving this compound’s thiadiazole and isoindole-dione functional groups?
- Answer :
- Reaction path search algorithms (e.g., artificial force-induced reaction method) model intermediates and transition states, providing mechanistic insights .
- Molecular docking simulations predict interactions with biological targets (e.g., enzymes), aiding in drug discovery applications .
- COMSOL Multiphysics integrates AI-driven simulations to optimize reaction kinetics and thermodynamics in silico .
Q. What strategies address contradictions in experimental data, such as unexpected byproducts or variable bioactivity results?
- Answer :
- Apply statistical contradiction analysis (e.g., principal component analysis) to isolate variables causing discrepancies .
- Cross-validate results using heterogeneous reaction databases (e.g., PubChem) to identify confounding factors like solvent impurities .
- Implement feedback loops where experimental data refine computational models, improving predictive accuracy .
Q. How can this compound’s potential in materials science or drug development be systematically evaluated?
- Answer :
- For materials science :
- Study its thermal stability via thermogravimetric analysis (TGA) and electronic properties using cyclic voltammetry.
- Explore applications in membrane technologies (e.g., CRDC subclass RDF2050104) by testing permeability and selectivity .
- For drug development :
- Screen for antimicrobial activity using standardized assays (e.g., MIC against Gram-positive/negative bacteria) .
- Conduct ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling via in silico tools (e.g., SwissADME) .
Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?
- Answer :
- High-performance liquid chromatography (HPLC) with C18 columns for high-purity isolation.
- Membrane-based separation (e.g., nanofiltration) aligns with CRDC subclass RDF2050104 for scalable purification .
- Powder technology (CRDC RDF2050107) optimizes particle size distribution for improved solubility .
Methodological Frameworks
Q. How can researchers integrate AI and automation into studies involving this compound?
- Answer :
- AI-driven platforms (e.g., COMSOL Multiphysics) enable real-time adjustments to reaction parameters, minimizing resource waste .
- Autonomous laboratories use robotic systems for high-throughput synthesis and screening, accelerating discovery .
- Data encryption protocols ensure secure storage and sharing of sensitive experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
